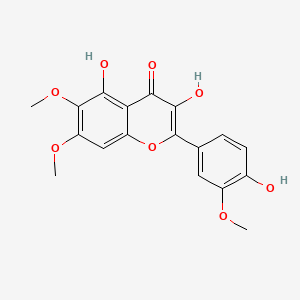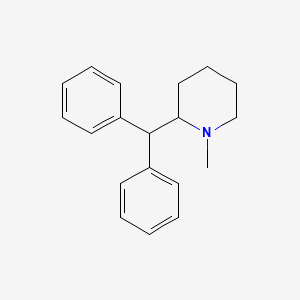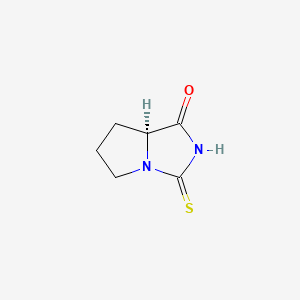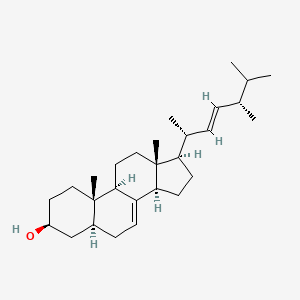
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Descripción general
Descripción
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (THTMF) is a type of flavonoid found in various plants, including Ginkgo biloba, which has been used in traditional Chinese medicine for centuries. It is a natural compound with a wide range of biological activities, and it has become increasingly popular for its potential use in the treatment of various diseases. The aim of
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, a compound related to flavones, has demonstrated antimicrobial properties. A study on flavones from Artemisia giraldii, including compounds similar to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, showed antibiotic activity against various bacteria and fungi like Staphylococcus aureus and Aspergillus flavus (Zheng, Tan, Yang, & Liu, 1996).
Antitumor and Anti-HIV Properties
Research on flavones isolated from Artemisia argyi, a plant species related to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, revealed antitumor activities and the ability to inhibit farnesyl protein transferase, which is significant in cancer research (Seo, Kang, Son, Kim, Lee, Kim, Chang, & Kwon, 2003). Additionally, flavones from Gardenia carinata, including compounds structurally similar to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, were found to exhibit anti-HIV-1 activity and inhibit DNA topoisomerase IIα, a key enzyme in DNA replication (Kongkum, Tuchinda, Pohmakotr, Reutrakul, Piyachaturawat, Jariyawat, Suksen, Yoosook, Kasisit, & Napaswad, 2012).
Interaction with Human Serum Albumin
A study focused on 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone, closely related to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, investigated its binding properties with human serum albumin (HSA). This research is crucial for understanding the drug's distribution and pharmacokinetics in the human body (Tang, Wang, Luan, & Chen, 2005).
Propiedades
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJFJWHHIIPKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206492 | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
CAS RN |
578-71-2 | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)
![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)



![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)